Cas no 13179-11-8 (9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-)
13179-11-8 structure
Product Name:9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
Número CAS:13179-11-8
MF:C18H16O6
Megavatios:328.316045761108
CID:227860
PubChem ID:5321880
Update Time:2025-04-19
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Propiedades químicas y físicas
Nombre e identificación
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- 9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
- Ugaxanthone
- 9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-butenyl)- (9CI)
- Xanthen-9-one, 1,3,5,6-tetrahydroxy-4-(3-methyl-2-butenyl)-(8CI)
- 1,3,5,6-Tetrahydroxy-4-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one
- [ "" ]
- 1,3,5,6-Tetrahydroxy-4-prenylxanthone
- 1,3,5,6-Tetrahydroxy-4-(3-methyl-2-butenyl)-9H-xanthen-9-one
- 4-(3-methylbut-2-enyl)-1,3,5,6-tetrakis(oxidanyl)xanthen-9-one
- DTXSID601318119
- 1,3,5,6-tetrahydroxy-4-(3-methylbut-2-enyl)xanthen-9-one
- 3U8FT4B9ST
- 13179-11-8
- Xanthen-9-one, 1,3,5,6-tetrahydroxy-4-(3-methyl-2-butenyl)-
- 9H-Xanthen-9-one, 1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-
- AKOS040762462
- CHEBI:174394
- 1,3,5,6-Tetrahydroxy-4-(3-methyl-2-butenyl)-9H-xanthen-9-one, 9CI
- 1,3,5,6-TETRAHYDROXY-4-(3-METHYLBUT-2-EN-1-YL)-9H-XANTHEN-9-ONE
-
- Renchi: 1S/C18H16O6/c1-8(2)3-4-9-12(20)7-13(21)14-15(22)10-5-6-11(19)16(23)18(10)24-17(9)14/h3,5-7,19-21,23H,4H2,1-2H3
- Clave inchi: ZZUFNBISWJNCEE-UHFFFAOYSA-N
- Sonrisas: O1C2C(=C(C=CC=2C(C2=C(C=C(C(C/C=C(\C)/C)=C12)O)O)=O)O)O
Atributos calculados
- Calidad precisa: 328.09468
- Masa isotópica única: 328.09468823g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 2
- Complejidad: 514
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4
- Superficie del Polo topológico: 107Ų
Propiedades experimentales
- Color / forma: Yellow powder
- Denso: 1.471±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 579.8±50.0 °C at 760 mmHg
- Punto de inflamación: 214.6±23.6 °C
- Disolución: Insuluble (4.9E-4 g/L) (25 ºC),
- PSA: 107.22
- Presión de vapor: 0.0±1.7 mmHg at 25°C
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Información de Seguridad
- Instrucciones de peligro: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:4℃条件下存储,-4℃条件下存储更佳
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U53320-5 mg |
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- |
13179-11-8 | 5mg |
¥6080.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5197-1 mg |
Ugaxanthone |
13179-11-8 | 1mg |
¥3075.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5197-1 ml * 10 mm |
Ugaxanthone |
13179-11-8 | 1 ml * 10 mm |
¥ 4380 | 2024-07-19 | ||
| A2B Chem LLC | AE60971-5mg |
Ugaxanthone |
13179-11-8 | 5mg |
$760.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN5197-5 mg |
Ugaxanthone |
13179-11-8 | 98% | 5mg |
¥ 4,280 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5197-1 mL * 10 mM (in DMSO) |
Ugaxanthone |
13179-11-8 | 1 mL * 10 mM (in DMSO) |
¥ 4380 | 2023-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U53320-5mg |
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- |
13179-11-8 | ,98.0% | 5mg |
¥6080.0 | 2023-09-06 | |
| TargetMol Chemicals | TN5197-5mg |
Ugaxanthone |
13179-11-8 | 5mg |
¥ 4280 | 2024-07-19 |
9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)- Literatura relevante
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1. Extractives from guttiferae. Part IV. Isolation and structure of ugaxanthone and mbarraxanthone from Symphonia globulifera L.H. D. Locksley,I. Moore,F. Scheinmann J. Chem. Soc. C 1966 2265
-
2. Index of subjects, 1966
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A. Jefferson,F. Scheinmann Q. Rev. Chem. Soc. 1968 22 391
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4. Claisen rearrangement of 1-hydroxy-3-(3-methylbut-2-enyloxy)xanthonesAmolak Chand Jain,Surendra Mohan Anand J. Chem. Soc. Perkin Trans. 1 1974 329
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5. Index of authors, 1966
13179-11-8 (9H-Xanthen-9-one,1,3,5,6-tetrahydroxy-4-(3-methyl-2-buten-1-yl)-) Productos relacionados
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